Chloroacetic acid-d3

Beschreibung

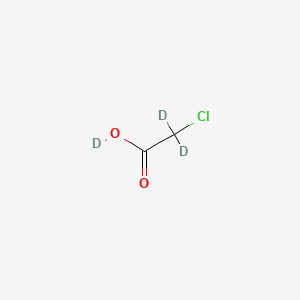

Structure

3D Structure

Eigenschaften

IUPAC Name |

deuterio 2-chloro-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-RIAYTAFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729151 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-85-6 | |

| Record name | Chloro(~2~H_3_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1796-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Chloroacetic acid-d3

An In-Depth Technical Guide to the Physical Properties of Chloroacetic acid-d3

This guide provides a comprehensive overview of the essential physical and chemical properties of Chloroacetic acid-d3 (Trideuteriochloroacetic acid). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of this isotopically labeled compound.

Introduction and Molecular Identity

Chloroacetic acid-d3 is the deuterated analogue of Chloroacetic acid, a versatile building block in organic synthesis.[1] The substitution of three hydrogen atoms with deuterium isotopes (D) creates a molecule with a higher molecular weight, making it an invaluable tool in various research applications. These include its use as an internal standard in mass spectrometry-based quantification, as a tracer in metabolic studies, and in the synthesis of deuterated active pharmaceutical ingredients (APIs) to investigate kinetic isotope effects and modify metabolic profiles.[2] Understanding its physical properties is paramount for its effective use, storage, and handling in a laboratory setting.

The molecular structure of Chloroacetic acid-d3 is depicted below, highlighting the positions of deuterium substitution.

Caption: Molecular structure of Chloroacetic acid-d3 (ClCD₂CO₂D).

The fundamental identifiers for Chloroacetic acid-d3 are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Chloroacetic acid-d3 | [3] |

| Synonym(s) | Trideuteriochloroacetic acid, Monochloroacetic acid-d3 | [4][5] |

| Molecular Formula | C₂D₃ClO₂ (or ClCD₂CO₂D) | [3][5][6] |

| Molecular Weight | 97.52 g/mol | [4][5][6][7] |

| CAS Number | 1796-85-6 | [3][4][5] |

| Unlabeled CAS Number | 79-11-8 | [3][5][6] |

| Isotopic Purity | ≥98 atom % D | [3][4][5] |

| Chemical Purity | ≥98% | [6] |

| InChI Key | FOCAUTSVDIKZOP-RIAYTAFFSA-N | [4] |

Core Physical Properties

The physical state and thermal properties of a compound are critical for determining appropriate storage conditions, reaction setups, and purification methods. Chloroacetic acid-d3 is a solid at room temperature, similar to its non-deuterated counterpart.[8]

| Property | Value | Source(s) |

| Appearance | Crystalline Solid | [8][9] |

| Melting Point | 60-63 °C (lit.) | [2][4][10] |

| Boiling Point | 189 °C (lit.) | [4][10][11] |

| Density | 1.630 g/mL | [4][10][12] |

| Flash Point | 126 °C (258.8 °F) (closed cup) | [10] |

Thermal Characteristics

The melting point of 60-63 °C indicates that Chloroacetic acid-d3 is a stable solid under standard laboratory conditions but requires gentle heating for use in its molten state.[2][4] The relatively high boiling point of 189 °C suggests that it has low volatility at room temperature, but distillation under reduced pressure is advisable to prevent thermal decomposition if purification by this method is required.[4][10]

Density and Solubility

With a density of 1.630 g/mL, Chloroacetic acid-d3 is significantly denser than water.[4] The non-deuterated form is known to be highly soluble in water and polar organic solvents such as methanol, ethanol, and acetone, while being sparingly soluble in hydrocarbons.[8][13] While one source describes the deuterated form as slightly soluble in water, it is expected to follow a similar trend to its non-deuterated counterpart due to the preservation of the polar carboxylic acid group.[11]

Spectroscopic Profile

While specific spectral data for Chloroacetic acid-d3 is not widely published, its expected characteristics can be inferred from the principles of NMR and IR spectroscopy and data from its non-deuterated analogue.

-

¹H NMR Spectroscopy: A proton NMR spectrum of a fully deuterated sample (ClCD₂CO₂D) would theoretically show no signals. However, given the typical isotopic purity of ~98 atom % D, very small residual signals from ClCHDCO₂D, ClCH₂CO₂D, ClCD₂CO₂H etc., might be observable.[4] A simulated ¹H NMR spectrum for the non-deuterated form in D₂O shows a singlet at approximately 4.04 ppm for the α-protons.[14][15]

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would be the most informative, expected to show two signals: one for the deuterons on the α-carbon (CD₂) and another for the deuteron on the carboxylic acid group (CO₂D).

-

¹³C NMR Spectroscopy: The ¹³C spectrum is expected to show two signals corresponding to the carbonyl carbon and the α-carbon. For the non-deuterated form, these appear at approximately 177.7 ppm and 46.5 ppm, respectively.[14] In the deuterated compound, the α-carbon signal (CD₂) would appear as a multiplet due to C-D coupling, and its chemical shift might be slightly altered by the isotopic substitution.

-

Infrared (IR) Spectroscopy: The most significant changes compared to the non-deuterated compound would be observed in the stretching frequencies involving deuterium. The broad O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) will be replaced by a sharper O-D stretch at a lower frequency (~2100-2300 cm⁻¹) due to the heavier mass of deuterium. Similarly, the C-H stretching vibrations (~2900-3000 cm⁻¹) will be replaced by C-D stretches at a lower wavenumber (~2100-2200 cm⁻¹). The carbonyl (C=O) stretch, typically strong around 1700 cm⁻¹, should remain largely unaffected.[16][17]

Experimental Methodologies for Property Determination

To ensure the quality and identity of Chloroacetic acid-d3, particularly for use in regulated environments, the physical properties should be verified experimentally. The following protocols outline standard, self-validating methods for this purpose.

Caption: General workflow for the physical characterization of Chloroacetic acid-d3.

Protocol 1: Melting Point Determination by Digital Melting Point Apparatus

-

Calibration: Calibrate the apparatus using certified melting point standards (e.g., vanillin, caffeine) to ensure temperature accuracy across the expected range. This step is critical for data trustworthiness.

-

Sample Preparation: Finely powder a small amount of the crystalline Chloroacetic acid-d3. The sample must be anhydrous, as moisture can act as an impurity and depress the melting point.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to about 10-15 °C below the expected melting point (60 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). The range between these two points indicates purity. For a pure compound, this range should be narrow (< 2 °C).

Protocol 2: Density Measurement by Gas Pycnometry

Gas pycnometry is a non-destructive method that provides high accuracy for the true density of a solid. Helium is the preferred analysis gas due to its small atomic size and inert nature.

-

System Calibration: Calibrate the pycnometer using the provided calibration sphere of a known, certified volume. This ensures the accuracy of the internal chamber volumes used in the calculation.

-

Sample Preparation: Weigh an appropriate amount of Chloroacetic acid-d3 and place it into the sample chamber. The sample must be dry and free-flowing.

-

Analysis: Seal the sample chamber. The instrument will automatically purge the chamber with helium to remove air and surface contaminants, then perform a series of pressurization and expansion cycles between the sample chamber and a reference chamber.

-

Calculation: The instrument calculates the solid volume of the sample by applying the ideal gas law to the pressure changes. Density is then automatically calculated using the pre-entered sample weight (ρ = m/V).

-

Validation: Run the sample in triplicate to ensure the results are reproducible and report the average and standard deviation.

Safety, Handling, and Storage

Chloroacetic acid-d3, like its non-deuterated analogue, is a hazardous substance and must be handled with appropriate precautions.[1]

-

Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood.

-

Corrosivity: It causes severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles, is mandatory.

-

Environmental Hazard: Chloroacetic acid-d3 is very toxic to aquatic life.[10] Avoid release into the environment and dispose of waste according to local, state, and federal regulations.

-

Storage: Store in a cool, dry, well-ventilated place away from light and moisture.[5][6] The container should be kept tightly closed. It should be stored away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[18]

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H400 (Very toxic to aquatic life).[10]

Conclusion

Chloroacetic acid-d3 is a critical reagent for advanced scientific research. Its physical properties—being a stable, high-density solid with a defined melting point—dictate its handling and application in the laboratory. The data and protocols presented in this guide provide the necessary foundation for scientists to utilize this compound safely and effectively, ensuring the integrity and success of their experimental work. Adherence to the described safety precautions is essential for mitigating the significant health and environmental risks associated with this compound.

References

-

Vedantu. (n.d.). Chloroacetic Acid: Structure, Properties & Key Uses Explained. Retrieved from [Link][8]

-

PubChem. (n.d.). Chloroacetic Acid. Retrieved from [Link][1][9][19]

-

Carl ROTH. (2025). Safety Data Sheet: Chloroacetic acid. Retrieved from [Link][20]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000367 - Chloroacetic Acid. Retrieved from [Link][14]

-

Sciencemadness Wiki. (2022). Chloroacetic acid. Retrieved from [Link][13]

-

ResearchGate. (n.d.). IR absorption spectra of (1) 0.01 M chloroacetic acid.... Retrieved from [Link][16]

-

Scharlab. (2025). 103490 - Chloroacetic acid - Safety Data Sheet. Retrieved from [Link][21]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). Retrieved from [Link][15]

-

NIST. (n.d.). Acetic acid, chloro-. Retrieved from [Link][17]

Sources

- 1. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 2. CHLOROACETIC ACID-D3 | 1796-85-6 [chemicalbook.com]

- 3. Chloroacetic Acid-d3 | CAS 1796-85-6 | LGC Standards [lgcstandards.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. Chloroacetic Acid: Structure, Properties & Key Uses Explained [vedantu.com]

- 9. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 氯乙酸-d3 98 atom % D | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 11. CHLOROACETIC ACID-D3 CAS#: 1796-85-6 [m.chemicalbook.com]

- 12. Chloroacetic acid-2-13C 13C 99atom 1633-47-2 [sigmaaldrich.com]

- 13. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 14. bmse000367 Chloroacetic Acid at BMRB [bmrb.io]

- 15. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714) [np-mrd.org]

- 16. researchgate.net [researchgate.net]

- 17. Acetic acid, chloro- [webbook.nist.gov]

- 18. fishersci.com [fishersci.com]

- 19. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. carlroth.com [carlroth.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

Chloroacetic acid-d3 chemical structure and formula

An In-depth Technical Guide to Chloroacetic Acid-d3: Structure, Synthesis, and Application in Drug Development

Core Identity and Physicochemical Properties

Chloroacetic acid-d3 (CAS No. 1796-85-6) is a deuterated isotopologue of chloroacetic acid.[1][2] In this molecule, the two hydrogen atoms on the alpha-carbon and the acidic hydrogen of the carboxyl group are replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen.[3] This isotopic substitution is the foundation of its utility in scientific research, providing a distinct mass signature without significantly altering its chemical reactivity.

The molecular formula for Chloroacetic acid-d3 is C₂D₃ClO₂ or, more descriptively, ClCD₂CO₂D.[1] This structure imparts specific physicochemical properties that are critical for its handling and application.

Table 1: Physicochemical Properties of Chloroacetic Acid-d3

| Property | Value | Source(s) |

| CAS Number | 1796-85-6 | [1][2] |

| Molecular Formula | C₂D₃ClO₂ | [1] |

| Linear Formula | ClCD₂CO₂D | |

| Molecular Weight | 97.52 g/mol | [2][3] |

| Melting Point | 60-63 °C (lit.) | [4] |

| Boiling Point | 189 °C (lit.) | [4] |

| Density | 1.630 g/mL | |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Appearance | Solid | [5] |

Below is a diagram representing the chemical structure of Chloroacetic acid-d3.

Caption: Chemical structure of Chloroacetic acid-d3 (ClCD₂CO₂D).

Synthesis Methodologies

The synthesis of Chloroacetic acid-d3 requires the strategic introduction of deuterium atoms. Industrial production methods for its non-deuterated analogue are typically adapted by substituting starting materials with their deuterated versions. Two primary routes are prevalent.[6]

-

Direct Chlorination of Deuterated Acetic Acid : This is the most common method, mirroring the primary industrial synthesis of standard chloroacetic acid.[6] It begins with acetic acid-d4 (CD₃COOD), which is chlorinated, typically in the presence of a catalyst like sulfur or acetic anhydride.[6][7][8]

-

Reaction : CD₃COOD + Cl₂ → ClCD₂COOD + DCl[6]

-

-

Hydrolysis of Deuterated Trichloroethylene : This method involves the hydrolysis of deuterated trichloroethylene (CCl₂=CDCl) using a catalyst such as sulfuric acid.[6][9] This route is noted for producing a highly pure product, which is advantageous as it simplifies downstream purification.[6]

-

Reaction : CCl₂=CDCl + 2 H₂O → ClCD₂COOH + 2 HCl[6]

-

The choice of synthesis route is critical as it impacts isotopic enrichment and final purity. The direct chlorination method's efficiency depends on controlling the reaction to prevent the formation of di- and trichloroacetic acids.

Caption: Primary synthesis routes for Chloroacetic acid-d3.

Analytical Characterization

Confirming the identity, purity, and isotopic enrichment of Chloroacetic acid-d3 is paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : In a standard ¹H NMR spectrum, the non-deuterated chloroacetic acid shows a singlet for the acidic -COOH proton (typically ~12 δ, though its position is concentration-dependent) and a singlet for the -CH₂- protons (~4.1 δ).[10] For Chloroacetic acid-d3, the peak for the alpha-protons at ~4.1 δ will be absent. The acidic deuteron (-CO₂D) is not observed in ¹H NMR. Adding a drop of D₂O to a sample of non-deuterated chloroacetic acid would cause the acidic proton peak to disappear due to H-D exchange, a key identifying feature for labile protons.[10][11]

-

¹³C NMR : The carboxyl carbon of carboxylic acids absorbs in the 165-185 δ range.[10][11] This signal will be present in Chloroacetic acid-d3. The alpha-carbon, now bonded to two deuterium atoms, will show a characteristic splitting pattern in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (a triplet) and will be shifted slightly upfield compared to its non-deuterated counterpart.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming isotopic incorporation. The molecular weight of Chloroacetic acid-d3 is approximately 3 atomic mass units (amu) higher than its non-deuterated counterpart (molecular weight ~94.5 g/mol ).[12] This "M+3" mass shift is a clear indicator of successful trideuteration. In quantitative studies, this mass difference allows the deuterated standard to be easily distinguished from the endogenous, non-deuterated analyte.[6][13]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of deuteration through shifts in vibrational frequencies.

-

O-H vs. O-D Stretch : A standard carboxylic acid shows a very broad O-H stretching band from 2500-3300 cm⁻¹.[14][15] In Chloroacetic acid-d3, this is replaced by an O-D stretch, which, due to the heavier mass of deuterium, appears at a lower frequency, typically around 2100-2300 cm⁻¹.

-

C-H vs. C-D Stretch : The C-H stretching vibrations of the alpha-carbon (~2850-3000 cm⁻¹) are replaced by C-D stretching vibrations, which appear at a significantly lower frequency (~2100-2200 cm⁻¹).

-

C=O Stretch : The strong carbonyl (C=O) stretch remains in the 1710-1760 cm⁻¹ region, as it is largely unaffected by the deuteration of other parts of the molecule.[10][14]

Applications in Drug Discovery and Development

The primary utility of Chloroacetic acid-d3 lies in its application as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis.[6] SIL compounds are the gold standard for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies, which are foundational to drug development.[16]

Role as an Internal Standard

In quantitative mass spectrometry (e.g., LC-MS/MS), an internal standard is a compound added at a known concentration to samples to correct for analyte loss during sample preparation and for variations in instrument response. An ideal internal standard behaves identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer. Chloroacetic acid-d3 is an ideal internal standard for the quantification of chloroacetic acid for precisely this reason.

The workflow below illustrates this critical application.

Caption: Use of Chloroacetic acid-d3 as an internal standard in LC-MS.

The Kinetic Isotope Effect (KIE) in Metabolism

Beyond its use as an internal standard, deuteration is a powerful strategy in drug design. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[17] Consequently, enzymatic reactions that involve the cleavage of a C-H bond can be slowed down when that hydrogen is replaced with deuterium. This phenomenon is known as the deuterium kinetic isotope effect (KIE).[17][18]

By strategically placing deuterium at sites of metabolic attack, drug developers can:

-

Improve Pharmacokinetic Profiles : Slowing metabolism can increase a drug's half-life, potentially allowing for lower or less frequent dosing.[17][19]

-

Reduce Toxic Metabolites : If a toxic metabolite is formed via the cleavage of a C-H bond, deuteration at that position can reduce its formation, leading to a better safety profile.[17]

-

Enhance Bioactivity : By preventing metabolism to inactive forms, the active drug concentration can be maintained for longer.[19]

While Chloroacetic acid-d3 itself is not a therapeutic, it serves as a model compound and building block for understanding and applying the principles of deuteration in more complex active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Chloroacetic acid and its deuterated analogue are highly toxic and corrosive substances that demand rigorous safety protocols.[2][20]

Hazard Profile:

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled), H314 (Causes severe skin burns and eye damage), H400 (Very toxic to aquatic life).[5][21]

-

Signal Word: Danger.

Protocol for Safe Handling and Storage

Adherence to the following protocol is mandatory to ensure personnel safety and maintain the integrity of the compound.

Step-by-Step Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, a face shield, and chemical-resistant gloves (consult the Safety Data Sheet for appropriate glove material).[18][20]

-

Ventilation: All handling of solid Chloroacetic acid-d3 and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[18][21]

-

Preventing Isotopic Dilution: Chloroacetic acid-d3 is hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture.[17][22] To maintain isotopic purity, handle the compound under an inert atmosphere (e.g., dry nitrogen or argon) whenever possible, especially for long-term storage or when preparing stock solutions.[18][22]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][18] The storage area should be designated for toxic and corrosive materials.

-

Disposal: Dispose of waste as hazardous chemical waste, following all local, state, and federal regulations. Do not mix with other waste streams.[18][23]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[20][21]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[20][21]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[21][24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20][21]

By understanding its properties, synthesis, and applications, and by adhering to strict safety protocols, researchers can effectively and safely leverage Chloroacetic acid-d3 as a powerful tool in the advancement of pharmaceutical science.

References

- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuter

- Chloroacetic Acid-d3 | CAS 1796-85-6. LGC Standards.

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- Chloroacetic acid D3. Analytical Standard Solutions (A2S).

- Technical Support Center: Handling and Storing Deuter

- Chloroacetic acid-d3 D 98

- Chloroacetic acid (D₃, 98%).

- Understanding the World of Isotope Labelled Compounds and Why They M

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions.

- MCE Isotope-Labeled Compounds Handbook. MedchemExpress.com.

- Chloroacetic Acid-d3. CDN Isotopes.

- Chloroacetic Acid-d3 Deuter

- Applications of stable isotopes in clinical pharmacology. (2010). British Journal of Clinical Pharmacology.

- An Overview of Stable-Labeled Compounds & Their Applic

- D3-Chloroacetic Acid Safety D

- CHLOROACETIC ACID-D3 Properties. (2025). ChemicalBook.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Safety D

- Safety Data Sheet: Chloroacetic acid. (2025). Sigma-Aldrich.

- Safety Data Sheet: Chloroacetic acid. (2025). Carl ROTH.

- IR Spectroscopy Tutorial: Carboxylic acids. University of Calgary.

- Acetic acid, chloro-. NIST WebBook.

- Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- Synthesis of Chloroacetic Acid. (2016). YouTube.

- Synthesis of chloroacetic acids. (1995).

- Help with chloroacetic acid synthesis. (2019). Reddit.

Sources

- 1. Chloroacetic Acid-d3 | CAS 1796-85-6 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. isotope.com [isotope.com]

- 4. CHLOROACETIC ACID-D3 | 1796-85-6 [chemicalbook.com]

- 5. Chloroacetic acid D3 [a-2-s.com]

- 6. Chloroacetic Acid-d3 Deuterated Reagent [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US5401876A - Synthesis of chloroacetic acids - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acetic acid, chloro- [webbook.nist.gov]

- 13. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. echemi.com [echemi.com]

- 16. moravek.com [moravek.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. carlroth.com [carlroth.com]

- 21. hpc-standards.com [hpc-standards.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. carlroth.com [carlroth.com]

Introduction: The Significance of Deuterated Chloroacetic Acid in Modern Research

An In-Depth Technical Guide to the Synthesis and Purification of Chloroacetic Acid-d2

Chloroacetic acid (ClCH₂COOH) is a fundamental building block in organic synthesis, serving as a precursor for a wide range of commercially important compounds, including herbicides, pharmaceuticals, and dyes.[1] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, yields deuterated analogues that are invaluable tools in drug development and mechanistic studies. The introduction of deuterium can significantly alter a molecule's pharmacokinetic properties by slowing down metabolic processes, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] This effect stems from the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2]

This guide provides a comprehensive, in-depth technical overview of a robust methodology for the synthesis and purification of 2-chloroacetic-2,2-d2 acid (ClCD₂COOH), a key intermediate for introducing a deuterated chloroacetyl group into target molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the analytical techniques required to validate the final product's identity and isotopic purity, addressing the needs of researchers, scientists, and drug development professionals.

Part 1: Synthesis of 2-Chloroacetic-2,2-d2 Acid

The most practical and efficient route to 2-chloroacetic-2,2-d2 acid involves the direct chlorination of commercially available acetic acid-d4 (CD₃COOD). This approach leverages a well-established industrial process while ensuring high levels of deuterium incorporation at the target α-carbon position from the outset.

Theoretical Basis and Strategic Considerations

The direct α-chlorination of acetic acid is an electrophilic substitution reaction that requires a catalyst to proceed efficiently.[3] While various catalysts are reported, sulfur and red phosphorus are common choices that operate by forming reactive intermediates.[4][5] In this guide, we select sulfur as the catalyst due to its effectiveness and relative ease of handling. The reaction is typically promoted by heat and, in some protocols, by sunlight or UV irradiation to facilitate the homolytic cleavage of chlorine.[1][6]

A primary challenge in this synthesis is preventing over-chlorination, which leads to the formation of dichloroacetic acid-d (Cl₂CDCOOH) and trichloroacetic acid (Cl₃CCOOH) as impurities.[1] These byproducts have boiling points close to the desired product, complicating purification. Therefore, careful control of reaction stoichiometry and duration is paramount.

Visualized Synthesis Workflow

Caption: High-level workflow for the synthesis of crude 2-chloroacetic-2,2-d2 acid.

Detailed Experimental Protocol: Synthesis

Materials:

-

Acetic acid-d4 (CD₃COOD, 99.5 atom % D)

-

Sulfur powder

-

Chlorine gas (dry)

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Gas inlet tube

-

Heating mantle

-

Calcium chloride drying tube

Procedure:

-

Apparatus Setup: Assemble a 250 mL round-bottom flask with a heating mantle, a reflux condenser, and a gas inlet tube extending below the surface of the reaction mixture. Protect the apparatus from atmospheric moisture by fitting a calcium chloride drying tube to the top of the condenser.

-

Charging the Reactor: In the flask, place 100 g of acetic acid-d4 and 8 g of sulfur powder.[4] Weigh the entire apparatus.

-

Initiating the Reaction: Gently heat the mixture to a gentle boil (approx. 110-120°C). Begin bubbling a steady stream of dry chlorine gas through the liquid. The reaction is exothermic and will evolve deuterium chloride (DCl) gas, which must be vented into a suitable acid gas scrubber.

-

Reaction Progression: Continue the chlorination while maintaining reflux. The reaction progress can be monitored by the increase in the weight of the flask and its contents. For a theoretical conversion, an increase of approximately 36-38 g is expected.[4] The process can take several hours. Direct sunlight may accelerate the reaction.[6]

-

Completion and Quenching: Once the target weight increase is achieved, stop the chlorine flow and turn off the heat. Allow the apparatus to cool to room temperature while maintaining a slow stream of nitrogen or argon to purge any remaining chlorine and DCl.

-

Isolation of Crude Product: The resulting dark liquid is the crude product mixture. Carefully decant or filter the liquid away from the solid sulfur catalyst to prepare for purification.

Part 2: Purification of 2-Chloroacetic-2,2-d2 Acid

Purification is a critical step to remove unreacted starting material, the sulfur catalyst, and chlorinated byproducts. A two-stage process involving fractional distillation followed by recrystallization is highly effective for achieving high purity.

Theoretical Basis and Strategic Considerations

Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is the primary method for removing the bulk of unreacted acetic acid-d4 and separating the mono- and di-chloroacetic acid species.[6]

| Compound | Boiling Point (°C) |

| Acetic Acid | ~118 |

| Chloroacetic Acid | ~189 [1] |

| Dichloroacetic Acid | ~194[1] |

Table 1: Boiling points of key components in the crude reaction mixture.

The close boiling points of chloro- and dichloroacetic acid necessitate the use of an efficient fractionating column to achieve good separation.

Recrystallization: This is a powerful technique for removing small amounts of remaining impurities, particularly the dichloroacetic acid-d that may co-distill with the product. Chloroacetic acid is a solid at room temperature (Melting Point: 63°C) and can be recrystallized from a suitable solvent system.[4] Adding a small, controlled amount of water can improve crystal formation and purity.[7]

Visualized Purification Workflow

Caption: Step-by-step workflow for the purification of 2-chloroacetic-2,2-d2 acid.

Detailed Experimental Protocol: Purification

Materials:

-

Crude 2-chloroacetic-2,2-d2 acid

-

Fractional distillation apparatus (with Vigreux or packed column)

-

Vacuum source (optional but recommended to lower boiling points)

-

Crystallization dish or beaker

-

Deionized water

-

Vacuum filtration apparatus (Büchner funnel)

Procedure:

-

Fractional Distillation:

-

Set up the fractional distillation apparatus. Using vacuum is recommended to reduce the boiling points and minimize thermal degradation.

-

Gently heat the crude product. Discard the initial fraction that distills below ~185°C (at atmospheric pressure), which primarily consists of unreacted acetic acid-d4.[6]

-

Collect the main fraction distilling between approximately 185-192°C.[4][6] This fraction will be enriched in the desired 2-chloroacetic-2,2-d2 acid but may still contain some dichloroacetic acid-d.

-

Stop the distillation when the temperature rises significantly or when the distillate volume decreases sharply.

-

-

Recrystallization:

-

The collected fraction should solidify upon cooling. Transfer the solid to a beaker.

-

Gently heat the solid until it just melts (m.p. ~63°C).

-

Add a very small amount of deionized water (e.g., 1-3% by weight) and stir. The goal is not to fully dissolve the compound in water, but to form a slurry that, upon slow cooling, will allow pure chloroacetic acid crystals to form while impurities remain in the mother liquor.[7]

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

-

Final Isolation:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the crystals thoroughly under vacuum. The final product should be colorless, sharp-smelling crystals.

-

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the chemical identity, purity, and, most importantly, the level of deuterium incorporation.[8]

| Technique | Purpose | Expected Results for ClCD₂COOH |

| ¹H NMR | Confirm structure and assess deuterium incorporation. | A single peak (singlet) in the 10-12 ppm region corresponding to the carboxylic acid proton (-COOH ). The characteristic singlet for the α-protons (~4.2 ppm for ClCH₂ COOH) should be absent or significantly diminished. |

| ²H NMR | Directly observe the incorporated deuterium. | A single peak corresponding to the deuterons at the α-carbon position (-CD₂ -). |

| GC-MS | Determine molecular weight and chemical purity. | A molecular ion peak (M⁺) confirming the mass of the deuterated compound. It can also identify and quantify volatile impurities like dichloroacetic acid-d. |

Table 2: Analytical methods for the characterization of 2-chloroacetic-2,2-d2 acid.

Part 4: Safety Precautions

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

Chloroacetic Acid: Highly toxic and corrosive.[9] It can cause severe burns upon skin contact and is harmful if inhaled or ingested. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Chlorine Gas: Extremely toxic and a severe respiratory irritant. All operations involving chlorine gas must be conducted in a well-ventilated fume hood. A gas scrubber is necessary to neutralize the exhaust stream.

-

Deuterium Chloride (DCl): A corrosive acid gas generated as a byproduct. It should also be directed through the scrubber.

References

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Vertex AI Search Result.

- New deuterated flow synthesis system for drug development collabor

- SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: VII. DEUTERATED 3-PENTANONES. Canadian Science Publishing.

- Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. (2021).

- Late-Stage β-C(sp3)

- Preparation of various deuterated compounds.

- Chloroacetic Acid | C2ClH3O2. PubChem.

- A practical and environmentally friendly protocol for synthesis of α-deuter

- Distillation recovery method of chloroacetic acid mother liquor.

- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). PMC - NIH.

- Process for purifying monochloroacetic acid. (1981).

- Deuterium isotope exchange between carboxylic acids and hydrogen. AIP Publishing.

- Preparation of chloroacetic acid. PrepChem.com.

- Process for crystallizing chloroacetic acid.

- Chloroacetic acid. Wikipedia.

- Continuous crystallization method of chloroacetic acid.

- Synthesis of Chloroacetic Acid. designer-drug.com.

- The Research And Application Of Chloroacetic Acid Crystalliz

- Synthesis of chloroacetic acid. (2021). YouTube.

- Chloroacetic Acids. Wiley-VCH.

- Synthesis of Chloroacetic Acid. (2016). YouTube.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

Sources

- 1. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. prepchem.com [prepchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. designer-drug.com [designer-drug.com]

- 7. Process for purifying monochloroacetic acid - Patent 0032816 [data.epo.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of Chloroacetic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and metabolic research, the strategic use of isotopically labeled compounds is paramount. Among these, deuterated molecules offer a powerful tool to modulate pharmacokinetic profiles and elucidate metabolic pathways. This guide provides an in-depth technical exploration of Chloroacetic acid-d3 (Trideuteriochloroacetic acid), a key building block and intermediate. We will navigate the intricacies of its synthesis, the critical evaluation of its isotopic purity and enrichment, and the analytical methodologies that underpin its quality control, offering a Senior Application Scientist's perspective on the causality behind the experimental choices.

The Synthetic Pathway: From Deuterated Precursor to Final Product

The most direct and industrially scalable synthesis of Chloroacetic acid-d3 (ClCD₂COOD) involves the chlorination of its deuterated precursor, Acetic acid-d4 (CD₃COOD). This approach leverages the well-established Hell-Volhard-Zelinsky reaction, a robust method for the α-halogenation of carboxylic acids.[1][2][3]

The causality behind choosing this pathway is rooted in efficiency and control. Starting with a highly enriched deuterated precursor is the most effective way to ensure high isotopic enrichment in the final product. The Hell-Volhard-Zelinsky reaction is favored due to its specificity for the α-position, minimizing the formation of other chlorinated species.

Proposed Synthetic Protocol: Chlorination of Acetic Acid-d4

This protocol is adapted from established methods for the chlorination of acetic acid.[4][5][6]

Materials:

-

Acetic acid-d4 (CD₃COOD), ≥99 atom % D

-

Red phosphorus (catalyst)

-

Dry chlorine gas (Cl₂)

-

Anhydrous reaction vessel with a reflux condenser and gas inlet tube

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a gas inlet tube extending below the surface of the reaction mixture, place Acetic acid-d4 and a catalytic amount of red phosphorus.

-

Initiation: Gently heat the mixture to reflux.

-

Chlorination: Slowly bubble dry chlorine gas through the refluxing solution. The reaction is typically initiated by heat and/or UV light to facilitate the formation of chlorine radicals.

-

Monitoring: The progress of the reaction can be monitored by the increase in the weight of the reaction mixture or by withdrawing small aliquots for NMR analysis to observe the disappearance of the starting material's signal and the appearance of the product's signal.

-

Work-up: Once the reaction is complete, cool the mixture and distill it to separate the Chloroacetic acid-d3 from unreacted starting material and any di- or trichlorinated byproducts. The fraction boiling around 189 °C corresponds to Chloroacetic acid.[5]

-

Purification: The collected solid product can be further purified by recrystallization.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for Chloroacetic acid-d3.

Defining Isotopic Integrity: Purity vs. Enrichment

In the realm of isotopically labeled compounds, the terms "isotopic purity" and "isotopic enrichment" are often used interchangeably, but they represent distinct and critical quality attributes.

-

Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a designated atomic position within a molecule.[7] For instance, a starting material of Acetic acid-d4 with 99 atom % D enrichment means that at each of the four possible positions for hydrogen/deuterium, there is a 99% probability of finding a deuterium atom.

-

Isotopic Purity (or Species Abundance): This defines the percentage of molecules in the entire population that have the desired isotopic composition. For Chloroacetic acid-d3, this would be the percentage of molecules that are precisely ClCD₂COOD.

It is crucial to understand that high isotopic enrichment of the starting material does not guarantee 100% isotopic purity of the final product. Due to the statistical nature of isotopic distribution, a batch of Chloroacetic acid-d3 with high enrichment will inevitably contain a small population of isotopologues with fewer deuterium atoms (e.g., ClCHDCOOD or ClCH₂COOD).

The Analytical Toolkit: A Multi-faceted Approach to Quality Control

A robust analytical strategy is essential to validate the identity, chemical purity, and isotopic integrity of Chloroacetic acid-d3. This typically involves a combination of spectroscopic and chromatographic techniques.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation and determination of isotopic enrichment of deuterated compounds.[7]

-

¹H NMR (Proton NMR): In a highly enriched sample of Chloroacetic acid-d3, the proton NMR spectrum should ideally show a very small residual signal for the α-protons. The chemical shift of these protons in non-deuterated Chloroacetic acid is around 4.04 ppm (in D₂O).[9] The integration of this residual proton signal against a known internal standard allows for the quantification of the non-deuterated and partially deuterated species, thereby providing a measure of isotopic enrichment.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. For Chloroacetic acid-d3, the ²H NMR spectrum is expected to show a single resonance corresponding to the deuterium atoms at the α-position. The presence of other signals could indicate deuterium at unintended positions or isotopic impurities.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. In Chloroacetic acid-d3, the signal for the α-carbon will be split into a multiplet due to coupling with the attached deuterium atoms (a triplet for the CD₂ group, following the 2nI+1 rule where n=2 and I=1 for deuterium). This provides direct evidence of deuteration at the α-position. The chemical shifts for the carbons in non-deuterated chloroacetic acid are approximately 46.5 ppm (C-Cl) and 177.7 ppm (C=O).[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and assessing the isotopic distribution (isotopic purity) of Chloroacetic acid-d3.[10]

-

Electron Ionization (EI-MS): This technique provides a characteristic fragmentation pattern that can confirm the structure of the molecule. For Chloroacetic acid, common fragments arise from the loss of the carboxyl group and the chlorine atom. In Chloroacetic acid-d3, the masses of these fragments will be shifted according to the number of deuterium atoms they contain. The molecular ion peak for ClCD₂COOD would be expected at m/z 97.5 (for ³⁵Cl) and 99.5 (for ³⁷Cl), reflecting the addition of three deuterium atoms compared to the non-deuterated analogue (m/z 94.5 and 96.5).

Expected Key Fragments in the Mass Spectrum of Chloroacetic acid-d3:

| Fragment Ion | Structure | Expected m/z (for ³⁵Cl) |

| [M]⁺ | [ClCD₂COOD]⁺ | 97 |

| [M-OD]⁺ | [ClCD₂CO]⁺ | 78 |

| [M-COOD]⁺ | [ClCD₂]⁺ | 51 |

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule and its isotopologues. By analyzing the relative intensities of the peaks corresponding to the different isotopologues (e.g., d3, d2, d1, d0), the isotopic purity can be calculated.[10]

Diagram of the Analytical Workflow

Sources

- 1. youtube.com [youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN1108192C - Liquid catalyst for producing high-purity chloroacetic acid and catalytic synthesis of chloroacetic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. bmse000367 Chloroacetic Acid at BMRB [bmrb.io]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Chloroacetic Acid-d3 (CAS: 1796-85-6) for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Chloroacetic acid-d3. It moves beyond basic specifications to provide in-depth insights into its synthesis, core applications, and practical methodologies, ensuring scientific integrity and operational excellence.

Core Physicochemical Properties and Identifiers

Chloroacetic acid-d3 is the deuterated analogue of Chloroacetic acid, where the three non-acidic hydrogen atoms have been replaced with deuterium. This isotopic substitution is fundamental to its primary applications without significantly altering its chemical reactivity.

Table 1: Key Identifiers and Properties of Chloroacetic acid-d3

| Property | Value | Source(s) |

| Labeled CAS Number | 1796-85-6 | [1][2][3][4] |

| Unlabeled CAS Number | 79-11-8 | [1][2][3] |

| Molecular Formula | ClCD₂COOD | [1][3][5] |

| Alternate Formula | C₂D₃ClO₂ | [2] |

| Molecular Weight | 97.52 g/mol | [1][3][4][5][6] |

| Synonyms | Trideuteriochloroacetic acid, Monochloroacetic Acid-d3 | [2][4] |

| Isotopic Purity | Typically ≥98 atom % D | [2][3][4] |

| Physical Form | Colorless to light-brown crystalline solid | [7] |

| Melting Point | 60-63 °C | [4] |

| Boiling Point | 189 °C | [4] |

| Density | 1.630 g/mL | [4] |

Synthesis Principles: From Acetic Acid to its Deuterated Analogue

The industrial synthesis of standard chloroacetic acid is typically achieved through the direct chlorination of acetic acid.[8] This process requires a catalyst, such as acetic anhydride or sulfur, to facilitate the reaction at the alpha-carbon.[9][10]

The synthesis of Chloroacetic acid-d3 follows the same chemical principles, with the critical distinction being the choice of starting material. To achieve the desired deuteration, the synthesis must begin with fully deuterated acetic acid (Acetic acid-d4, CD₃COOD).

Causality of the Synthetic Route: The chlorination reaction proceeds via an intermediate that is more readily chlorinated than acetic acid itself. For instance, with a sulfur catalyst, an intermediate is formed that facilitates the alpha-carbon chlorination.[11][12] The reaction is often accelerated by heat and light.[9][10] A significant challenge in this synthesis is the potential for over-chlorination, leading to the formation of di- and trichloroacetic acid impurities, which must be removed through careful distillation.[8]

Core Applications in Drug Development and Analytical Science

The utility of Chloroacetic acid-d3 stems from its identity as a stable isotope-labeled (SIL) compound. It behaves almost identically to its unlabeled counterpart in chemical and chromatographic contexts but is easily distinguishable by its higher mass in mass spectrometry.

Application: Internal Standard for Quantitative Mass Spectrometry

In drug development, particularly in pharmacokinetic and toxicology studies, it is often necessary to quantify the levels of chloroacetic acid (a metabolite or environmental contaminant) in complex biological matrices like plasma or urine. Chloroacetic acid-d3 is the ideal internal standard for this purpose.[13]

Expertise & Trustworthiness: Using a SIL internal standard is the gold standard in quantitative bioanalysis. It co-elutes with the unlabeled analyte during liquid chromatography (LC), experiencing the same matrix effects (e.g., ion suppression or enhancement) and extraction inefficiencies. Because the standard and analyte behave so similarly, the ratio of their signals remains constant, allowing for highly accurate and precise quantification even with sample loss or matrix variability. This internal correction is a self-validating feature of the methodology.

-

Standard Preparation: Prepare a stock solution of Chloroacetic acid-d3 (e.g., 1 mg/mL in methanol). Create a working internal standard (IS) solution by diluting the stock to a concentration of 500 ng/mL in methanol.

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 500 ng/mL IS working solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

-

Extraction:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A) 0.1% Formic Acid in Water; B) 0.1% Formic Acid in Methanol. Use a suitable gradient.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole, operated in negative ion mode.

-

MRM Transitions:

-

Chloroacetic Acid (Analyte): Q1: 93.0 -> Q3: 49.0

-

Chloroacetic Acid-d3 (IS): Q1: 96.0 -> Q3: 51.0

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Determine the concentration of unknown samples from this curve.

Application: Synthetic Intermediate and Building Block

Chloroacetic acid-d3 serves as a valuable deuterated building block in organic synthesis. For researchers in drug discovery and metabolism, it can be used to introduce a stable isotopic label into larger, more complex molecules.

Mechanistic Insight: The high reactivity of the C-Cl bond allows for nucleophilic substitution reactions.[8] This enables the coupling of the deuterated -CD₂COOH moiety to other molecules. For example, it can be used to synthesize deuterated versions of herbicides like glyphosate or drugs where a carboxymethyl group is present, facilitating drug metabolism and pharmacokinetic (DMPK) studies that require mass-shifted standards.[8]

Safety and Handling

Chloroacetic acid and its deuterated analogue are highly toxic and corrosive substances. Proper handling is critical to ensure laboratory safety.

-

Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[1][14] It can cause severe skin burns and eye damage.[1]

-

Corrosivity: It is corrosive to metals and tissues.[7]

-

Handling: Always handle Chloroacetic acid-d3 inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Storage: Store at room temperature in a dry, well-ventilated area, away from moisture and incompatible materials.[1][6]

Conclusion

Chloroacetic acid-d3 (CAS: 1796-85-6) is more than a mere catalog chemical; it is a critical enabling tool for high-fidelity quantitative bioanalysis and a versatile building block for synthesizing complex labeled molecules. Its role as an internal standard ensures the accuracy and robustness of LC-MS/MS assays, a cornerstone of modern drug development. Understanding its synthesis, properties, and application methodologies empowers researchers to leverage its full potential in their scientific endeavors.

References

-

Synthesis of Chloroacetic Acid. YouTube. [Link]

- A kind of method of synthesizing chloroacetic acid.

-

Synthesis of chloroacetic acid. YouTube. [Link]

-

Preparation of chloroacetic acid. PrepChem.com. [Link]

-

Chloroacetic Acids. Wiley-VCH. [Link]

-

Chloroacetic acid. Wikipedia. [Link]

-

Chloroacetic Acid | C2ClH3O2 | CID 300. PubChem. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Chloroacetic Acid-d3 | CAS 1796-85-6 | LGC Standards [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 氯乙酸-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. isotope.com [isotope.com]

- 7. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Chloroacetic Acid-d3 Deuterated Reagent [benchchem.com]

- 14. isotope.com [isotope.com]

Solubility of Chloroacetic Acid-d3 in Organic Solvents: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility of Chloroacetic acid-d3 (Deuterated Chloroacetic Acid, ClCD₂CO₂D) in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles governing solubility, presents the best available solubility data, and offers a robust experimental protocol for determining solubility in novel solvent systems. While quantitative solubility data for the deuterated species is not widely published, this guide leverages data from its non-deuterated analogue, Chloroacetic Acid (ClCH₂COOH), providing a scientifically grounded and reliable proxy. We will explore the subtle but important kinetic isotope effects on solubility and equip the reader with the theoretical knowledge and practical methodologies required for effective solvent selection and use in synthesis, purification, and analytical applications.

Part 1: Core Principles of Chloroacetic Acid-d3 and its Solubility

Introduction to Chloroacetic Acid-d3

Chloroacetic acid-d3 is an isotopically labeled form of chloroacetic acid, where the two methylene protons and the carboxylic acid proton have been replaced with deuterium atoms. Its non-deuterated counterpart is a versatile organochlorine compound and a valuable building block in organic synthesis.[1] It is used in the production of a wide range of commercial products, including herbicides, pharmaceuticals, and thickening agents like carboxymethyl cellulose.[1]

The deuterated form, Chloroacetic acid-d3, is of particular importance in research and development for several reasons:

-

Isotopic Labeling: It serves as a stable, non-radioactive isotopic tracer in metabolic studies, allowing researchers to track the fate of molecules in biological systems.

-

Mechanistic Studies: The deuterium substitution can alter reaction rates (a phenomenon known as the Kinetic Isotope Effect), providing invaluable insight into reaction mechanisms.

-

NMR Spectroscopy: In certain applications, its use can simplify complex proton NMR spectra.

Understanding its solubility is paramount for its effective use, as this property dictates the choice of solvent for chemical reactions, purification processes like recrystallization, and analytical techniques.

The Isotope Effect on Solubility

A common question is whether a deuterated compound will have the same solubility as its non-deuterated counterpart. In general, it is safe to assume that the solubilities are very similar.[2] However, minor differences do exist. Deuterium forms slightly stronger covalent bonds than protium (¹H) and can exhibit different intermolecular interactions. For instance, one study showed that deuterium gas is about 2.5% more soluble than hydrogen gas in nonpolar solvents.[3] While this effect is typically small for larger molecules in solution, it is a critical factor to acknowledge. For most practical laboratory purposes, the solubility data for chloroacetic acid can be used as a reliable starting point for its d3 analogue.[2]

Fundamental Factors Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4]

-

Polarity: Chloroacetic acid is a polar molecule due to the presence of the electronegative chlorine atom and the highly polar carboxylic acid group. This structure allows for strong dipole-dipole interactions.

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This is the dominant factor in its solubility in protic solvents (like alcohols) and its high solubility in water.[5]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6] This is because the additional thermal energy helps overcome the lattice energy of the solid and promotes mixing.

-

Solvent Nature: Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding and are excellent solvents. Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors and also effectively dissolve polar compounds. Nonpolar solvents (e.g., hexane) are generally poor solvents for chloroacetic acid as they cannot effectively solvate the polar carboxylic acid group.

The interplay of these factors determines the extent to which chloroacetic acid-d3 will dissolve in a given organic solvent.

Caption: Key factors influencing the solubility of Chloroacetic Acid-d3.

Part 2: Solubility Profile in Common Organic Solvents

As established, specific quantitative solubility data for Chloroacetic acid-d3 is scarce. The following table summarizes the known solubility of non-deuterated chloroacetic acid, which serves as an excellent and reliable proxy for the d3-variant for most laboratory applications.[7][8][9]

| Solvent | Solvent Type | Qualitative Solubility | Rationale for Interaction |

| Methanol | Polar Protic | Soluble | Strong hydrogen bonding and polar interactions with the carboxylic acid group.[8] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, forms strong hydrogen bonds. |

| Acetone | Polar Aprotic | Soluble | Acts as a hydrogen bond acceptor for the carboxylic acid; strong dipole-dipole interactions.[8] |

| Diethyl Ether | Weakly Polar | Soluble | The ether oxygen can act as a hydrogen bond acceptor.[5] |

| Benzene | Nonpolar Aromatic | Soluble | While nonpolar overall, the pi-system of benzene can interact with the solute.[8] |

| Chloroform | Weakly Polar | Soluble | Capable of weak hydrogen bonding and dipole-dipole interactions.[10] |

| Toluene | Nonpolar Aromatic | Soluble | Similar mechanism to benzene.[7] |

| Carbon Tetrachloride | Nonpolar | Slightly Soluble | Lacks strong interaction sites, leading to poor solvation of the polar acid.[7] |

| Hexane | Nonpolar | Slightly Soluble | Only weak van der Waals forces are possible, resulting in very low solubility.[7] |

Part 3: Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following protocol provides a robust, self-validating method for quantifying the solubility of Chloroacetic acid-d3 in a specific organic solvent at a given temperature.

Materials and Equipment

-

Chloroacetic acid-d3 (≥98% isotopic purity)

-

Solvent of interest (Anhydrous, HPLC-grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC-UV)

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of Chloroacetic acid-d3 to a pre-weighed scintillation vial. The key is to ensure undissolved solid remains after equilibration. A starting point is ~500 mg of solid in 5 mL of solvent.

-

Record the exact mass of the added solid and solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a minimum of 24 hours to ensure the system reaches equilibrium. A longer period (48-72 hours) is recommended to guarantee saturation. The presence of visible, undissolved solid is essential.[11]

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours, permitting the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the liquid through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove all undissolved microcrystals, which would otherwise artificially inflate the measured solubility.

-

-

Sample Dilution and Analysis:

-

Record the exact mass of the filtered supernatant collected.

-

Dilute the sample to a known final volume with the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of Chloroacetic acid-d3.

-

-

Calculation of Solubility:

-

Using the concentration from the analytical measurement and accounting for the dilution factor, calculate the mass of solute in the filtered supernatant.

-

Solubility is expressed as the mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL).

-

Sources

- 1. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chloroacetic Acid: Structure, Properties & Key Uses Explained [vedantu.com]

- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 7. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 8. Chloroacetic acid | 79-11-8 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Chloroacetic Acid-d₃

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Chloroacetic acid-d₃ (Cl-CD₂-COOD). It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize isotopic labeling in their work. We will explore the fundamental principles behind the spectral changes induced by deuterium substitution and provide a practical framework for acquiring and interpreting the NMR data.

Introduction: The Significance of Isotopic Labeling in NMR

Chloroacetic acid (ClCH₂COOH) is a fundamental bifunctional molecule used widely as a chemical intermediate. Its deuterated isotopologue, Chloroacetic acid-d₃, in which the three protons are replaced by deuterium atoms, serves as an invaluable tool in various scientific domains. From tracing metabolic pathways to elucidating reaction mechanisms and serving as an internal standard in mass spectrometry, the applications of stable isotope-labeled compounds are extensive.

NMR spectroscopy stands as the premier technique for the structural elucidation of organic molecules. When applied to isotopically labeled compounds like Chloroacetic acid-d₃, it offers a unique window into molecular structure and dynamics. The substitution of a proton (¹H, spin I=½) with a deuteron (²H or D, spin I=1) induces profound and predictable changes in both ¹H and ¹³C NMR spectra. Understanding these changes is critical for the accurate characterization of deuterated molecules and for leveraging the full potential of isotopic labeling in research.

This guide will first establish a baseline by examining the NMR spectra of standard, non-deuterated Chloroacetic acid. Subsequently, it will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of Chloroacetic acid-d₃, explaining the causality behind the observed spectral phenomena.

The Foundational Impact of Deuterium Substitution on NMR Spectra

The replacement of hydrogen with its heavier isotope, deuterium, is not a spectrally silent event. The differences in the nuclear properties of ¹H and ²H are the primary drivers of the spectral changes.

-

In ¹H NMR Spectroscopy : The deuterium nucleus has a much smaller gyromagnetic ratio than the proton and, consequently, resonates at a completely different frequency (e.g., ~61.4 MHz on a 400 MHz spectrometer). Standard ¹H NMR experiments are configured to detect protons only. Therefore, any position in a molecule where a proton has been substituted by a deuteron will result in the disappearance of the corresponding signal from the ¹H NMR spectrum.[1] This effect is exceptionally useful for signal assignment; for instance, adding a few drops of D₂O to a sample containing an alcohol or carboxylic acid will cause the -OH peak to vanish due to rapid H-D exchange, thus confirming its identity.[1]

-

In ¹³C NMR Spectroscopy : The effect of deuteration on the attached carbon's signal is multifaceted:

-

Heteronuclear Coupling (¹J_CD) : A carbon atom bonded to a deuteron will experience spin-spin coupling. Because deuterium has a spin of I=1, it splits the ¹³C signal into a multiplet with 2nI+1 lines, where 'n' is the number of deuterons. For a CD group, this results in a 1:1:1 triplet; for a CD₂ group, a 1:2:3:2:1 quintet; and for a CD₃ group, a 1:3:6:7:6:3:1 septet.[2] The one-bond carbon-deuterium coupling constant (¹J_CD) is typically in the range of 20-30 Hz.[2][3]

-

Deuterium Isotope Effect : The presence of a heavier isotope causes a slight change in the vibrational energy levels of the bond, which in turn alters the electron shielding around the carbon nucleus. This results in a small upfield shift (lower ppm value) for the deuterated carbon and often for adjacent carbons as well.[4][5]

-

Relaxation and Signal Intensity : The spin-lattice relaxation time (T₁) of a deuterated carbon is significantly longer than that of its protonated counterpart. Furthermore, in standard proton-decoupled ¹³C NMR experiments, the signal enhancement provided by the Nuclear Overhauser Effect (NOE) is lost for carbons directly bonded to deuterium. Both factors can lead to a marked decrease in the signal intensity of deuterated carbons.

-

Baseline Analysis: NMR Spectra of Chloroacetic Acid (ClCH₂COOH)

To appreciate the spectrum of the deuterated analogue, we must first understand the spectrum of Chloroacetic acid itself.

¹H NMR Spectrum

The proton NMR spectrum of Chloroacetic acid is relatively simple, exhibiting two distinct signals:

-

Methylene Protons (-CH₂-) : A sharp singlet is observed for the two equivalent methylene protons. Due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the carboxylic acid group, this signal is significantly downfield-shifted, typically appearing around δ 4.0-4.2 ppm .[6][7][8]

-

Carboxylic Acid Proton (-COOH) : A broad singlet corresponding to the acidic proton. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but it is generally found far downfield, often in the δ 10-12 ppm range.[8] In a deuterated solvent capable of exchange, such as D₂O, this peak will disappear.[1]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows two signals corresponding to the two unique carbon environments:

-

Methylene Carbon (-CH₂-) : This carbon is directly attached to the electronegative chlorine atom. Its signal appears at approximately δ 46.5 ppm .[6][9]

-

Carbonyl Carbon (-COOH) : The carbonyl carbon of the carboxylic acid group resonates in the characteristic downfield region for such functionalities, typically found at δ 177.7 ppm .[6][9]

Predictive Analysis: NMR Spectra of Chloroacetic Acid-d₃ (Cl-CD₂-COOD)

Assuming complete deuteration at all three positions, the resulting spectra are dramatically different from the parent compound.

¹H NMR Spectrum

In an ideal, 100% deuterated sample of Chloroacetic acid-d₃, the ¹H NMR spectrum will be devoid of any signals . The methylene protons have been replaced by deuterons, and the carboxylic acid proton has also been replaced by a deuteron, rendering them invisible in a standard proton NMR experiment.

In practice, isotopic purity is never absolute. If trace amounts of the Cl-CHD-COOD isotopologue exist, a very small signal would appear. This residual proton signal would be split by the single deuteron (I=1) into a 1:1:1 triplet with a ²J_HD coupling constant of approximately 2 Hz.[3]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Chloroacetic acid-d₃ will display two signals, but their appearance will be fundamentally altered by the attached deuterium atoms.

-

Methylene Carbon (-CD₂-) :

-

Multiplicity : This carbon is bonded to two deuterons. It will therefore appear as a 1:2:3:2:1 quintet .[2]

-

Coupling Constant : The splitting will be governed by the one-bond carbon-deuterium coupling constant (¹J_CD), which is expected to be around 20-25 Hz .[2]

-

Chemical Shift : An upfield isotope shift will move the center of the multiplet to a slightly lower ppm value compared to the ~46.5 ppm of the non-deuterated compound.

-

-

Carbonyl Carbon (-COOD) :

-

Multiplicity : This carbon will remain a singlet , as the two-bond coupling to the methylene deuterons (²J_CD) is typically too small to be resolved.

-

Chemical Shift : It will also experience a minor upfield isotope shift due to the deuterium on the attached oxygen. Its chemical shift will be slightly less than 177.7 ppm.

-

Summary of Spectral Data

| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (Proton Decoupled) |

| Chloroacetic Acid | -CH₂- | ~4.1 (singlet) | ~46.5 | Singlet |

| -COOH | ~11 (broad singlet) | ~177.7 | Singlet | |

| Chloroacetic Acid-d₃ | -CD₂- | None | Slightly < 46.5 | Quintet (¹J_CD ≈ 20-25 Hz) |

| -COOD | None | Slightly < 177.7 | Singlet |

Experimental Protocols

Acquiring high-quality NMR data requires meticulous sample preparation and parameter optimization.

Mandatory Visualization: Experimental Workflow

Caption: Diagram 1: NMR Sample Preparation and Acquisition Workflow.

Step-by-Step Methodology

-

Solvent Selection : Choose a high-purity deuterated solvent that will readily dissolve the sample. For Chloroacetic acid-d₃, aprotic solvents like Acetone-d₆ or Chloroform-d are suitable. Using a protic solvent like D₂O is also possible, but ensure that the COOD group is the subject of interest.

-

Sample Concentration : Prepare a solution with a concentration of approximately 10-20 mg/mL. Weigh the Chloroacetic acid-d₃ accurately and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Homogenization : Vortex the sample for 30 seconds to ensure the solution is completely homogeneous.

-

Transfer : Using a clean pipette, transfer the solution into a high-quality, clean, and dry 5 mm NMR tube.

-

Spectrometer Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker system) is sufficient.

-